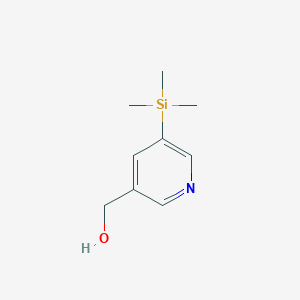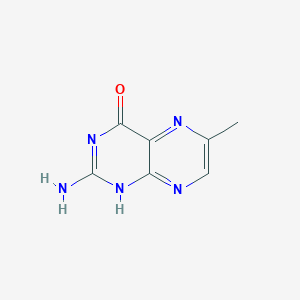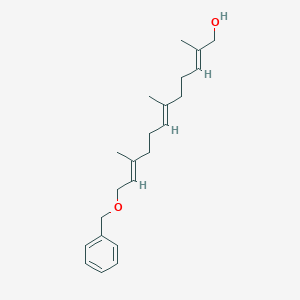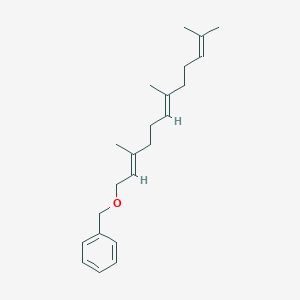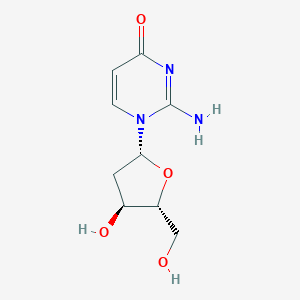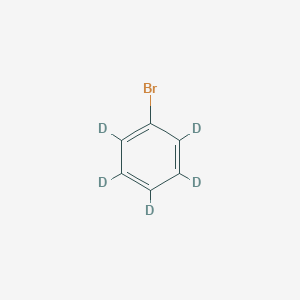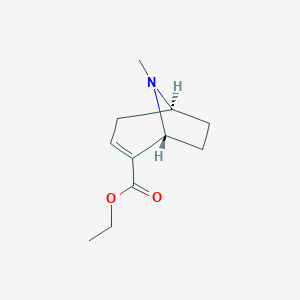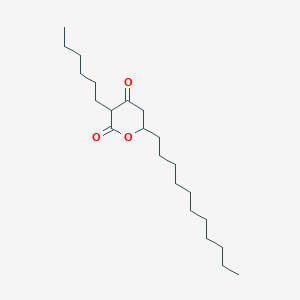
3-Hexyl-6-undecyloxane-2,4-dione
Descripción general
Descripción
3-Hexyl-6-undecyloxane-2,4-dione, also known as HUOD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HUOD belongs to the family of diketones and has been shown to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Polymerization and Polymer Modification
Jing and Hillmyer (2008) reported on the synthesis of (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide, used as a dienophile for producing spiro[6-methyl-1,4-dioxane-2,5-dione-3,2'-bicyclo[2.2.1]hept[5]ene]. This compound was polymerized under various conditions, leading to high molecular weight polymers with improved toughness over PLA, indicating its potential in creating novel polymeric alloys (Jing & Hillmyer, 2008).
Synthesis and Organic Chemistry
Leisvuori et al. (2008) studied the reaction of l,6-Dioxaspiro[4,4]nonane-2,7-dione with alcohols, forming a linker useful in solid-phase synthesis of oligonucleotides. This showcases the compound's role in facilitating the synthesis of biologically significant molecules (Leisvuori et al., 2008).
Materials Chemistry
Chafiq et al. (2020) examined two new compounds, including a derivative of 1,4-dioxane, for their ability to inhibit mild steel corrosion in acidic solutions. Their findings suggest that these compounds, due to their specific molecular structures, can act as effective corrosion inhibitors (Chafiq et al., 2020).
Atmospheric Chemistry
Bethel, Arey, and Atkinson (2001) investigated the products of gas-phase reactions of OH radicals with 3-hexene-2,5-dione, a structurally related compound. Their research contributes to understanding the atmospheric behavior of unsaturated dicarbonyls, which are products of aromatic photochemical oxidation (Bethel, Arey, & Atkinson, 2001).
Propiedades
IUPAC Name |
3-hexyl-6-undecyloxane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-20H,3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBPYMSSRRRYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1CC(=O)C(C(=O)O1)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564722 | |
| Record name | 3-Hexyl-6-undecyloxane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexyl-6-undecyloxane-2,4-dione | |
CAS RN |
104801-95-8 | |
| Record name | 3-Hexyl-6-undecyloxane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

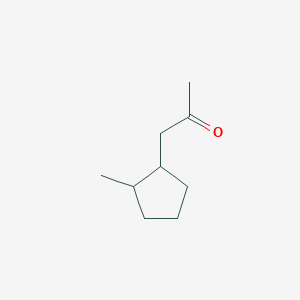
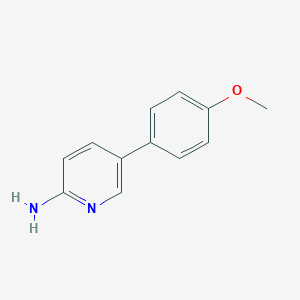
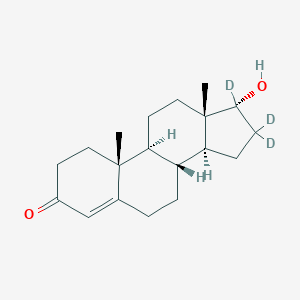
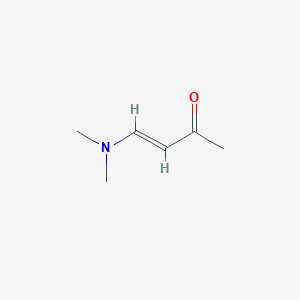
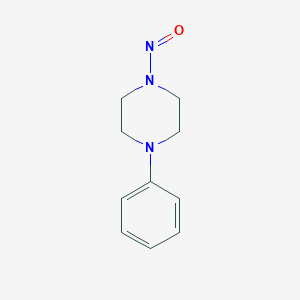
![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)
